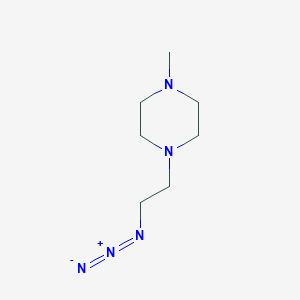

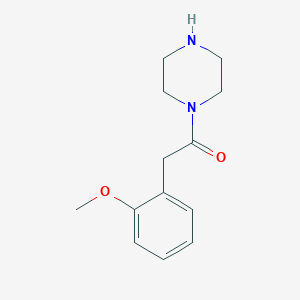

1-(2-azidoethyl)-4-methylpiperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azidoethyl compounds often involves nucleophilic substitution of the halogen atoms of the parent halogenoethyl derivatives with the azide group . This process can be used to introduce the azidoethyl group into a variety of different molecular frameworks.Molecular Structure Analysis

Azidoethyl compounds typically have a linear molecular structure, with the azido group (-N3) and the ethyl group (-CH2CH3) attached to a central carbon atom . The exact structure can vary depending on the other groups present in the molecule.Chemical Reactions Analysis

Azidoethyl compounds can undergo a variety of chemical reactions, including reactions with other azides, reactions with alkynes to form triazoles (a process known as “click chemistry”), and reactions with electrophiles to form aziridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Methylpiperazine is used in synthesizing multi-component hydrogen-bonding salts with aromatic carboxylic acids, leading to diverse 3D net supramolecular architectures. These structures are significant in crystal engineering and materials science (Yang et al., 2015).

The compound serves as a precursor in producing 1-Amino-4-methylpiperazine, a key intermediate in the synthesis of various medicinal drugs. This showcases its importance in pharmaceutical synthesis (Kushakova et al., 2004).

1-Methylpiperazine is involved in the creation of pyridoxal azomethine salts, indicating its utility in forming azomethine derivatives which have potential applications in chemistry and materials science (Bagautdinova et al., 2019).

Chemical and Physical Analysis

Investigations into the thermal stability of compounds involving 1-methylpiperazine provide insights into their physical properties and potential applications in various fields, including materials science and pharmaceuticals (Yu et al., 2015).

Research into the crystal structure of compounds containing 4-methylpiperazin-1-amine contributes to a better understanding of molecular conformations and interactions, which is crucial in drug design and material sciences (Ozbey et al., 2001).

Studies on the NBO, HOMO, LUMO analysis, and vibrational spectra of 1-Amino-4-methylpiperazine offer a deeper understanding of its electronic properties, aiding in the development of new materials and chemical compounds (Mahalakshmi & Balachandran, 2015).

Pharmaceutical Applications

1-Methylpiperazine derivatives have been studied for their potential in creating new pharmaceutical compounds, exemplifying its role in medicinal chemistry and drug discovery (Koroleva et al., 2011).

The compound is used in the synthesis of L-694,458, a human leukocyte elastase inhibitor, highlighting its significance in the development of new therapeutic agents (Cvetovich et al., 1996).

Research into the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile by high-performance liquid chromatography underscores its importance in pharmacokinetics and drug development (Jiang et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Azidoethyl compounds have a wide range of potential applications in chemical synthesis, medicinal research, and biochemistry. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity and mechanism of action, and investigating their potential uses in various fields .

Eigenschaften

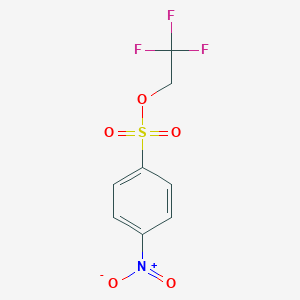

IUPAC Name |

1-(2-azidoethyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5/c1-11-4-6-12(7-5-11)3-2-9-10-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQPBMYIQDVJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)

![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)

![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)

amine hydroiodide](/img/structure/B6144067.png)

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)